5-Nitropyridine-2-carbaldehyde

Catalog No.
S734499
CAS No.
35969-75-6
M.F
C6H4N2O3
M. Wt
152.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Nitropyridine-2-carbaldehyde

CAS Number

35969-75-6

Product Name

5-Nitropyridine-2-carbaldehyde

IUPAC Name

5-nitropyridine-2-carbaldehyde

Molecular Formula

C6H4N2O3

Molecular Weight

152.11 g/mol

InChI

InChI=1S/C6H4N2O3/c9-4-5-1-2-6(3-7-5)8(10)11/h1-4H

InChI Key

NBHKYBWIGBFSRE-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1[N+](=O)[O-])C=O

Synonyms

5-nitro-2-pyridinecarboxaldehyde; 5-Nitro-picolinaldehyde

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])C=O

The exact mass of the compound 5-Nitropyridine-2-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Nitropyridine-2-carbaldehyde is a substituted pyridine derivative featuring an aldehyde at the 2-position and a strongly electron-withdrawing nitro group at the 5-position. This specific substitution pattern renders the aldehyde group highly electrophilic, making the compound a valuable building block for synthesizing more complex heterocyclic molecules. It is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science, where the nitro group not only activates the aldehyde for specific reactions but also serves as a functional handle for further transformations, such as reduction to an amine.

Substituting 5-Nitropyridine-2-carbaldehyde with simpler analogs like pyridine-2-carbaldehyde is often unviable, as the absence of the 5-nitro group eliminates the critical electron-withdrawing effect that enhances the aldehyde's reactivity for nucleophilic additions like Knoevenagel condensations or Schiff base formations. Using isomers, such as 3-nitropyridine-2-carbaldehyde, will alter the regiochemistry of subsequent reactions and can lead to different biological activities or material properties. Furthermore, the 5-nitro group is often a deliberate synthetic handle, intended for selective reduction to a 5-amino group, a transformation that is fundamental to the synthesis of specific pharmaceutical targets and is not possible with other analogs.

Enhanced Aldehyde Reactivity for Carbon-Carbon Bond Formation

The strong electron-withdrawing nature of the 5-nitro group significantly increases the electrophilicity of the aldehyde carbon, enhancing its reactivity toward nucleophiles. In comparative analyses of picolinaldehyde derivatives for Knoevenagel condensations, 5-nitropicolinaldehyde (5-Nitropyridine-2-carbaldehyde) is predicted to have high reactivity. This is in contrast to analogs like 4-methylpicolinaldehyde, where the electron-donating methyl group deactivates the aldehyde, leading to lower reactivity in the same reaction class.

Evidence DimensionPredicted Reactivity in Knoevenagel Condensation
Target Compound DataHigh
Comparator Or Baseline4-Methylpicolinaldehyde: Lower
Quantified DifferenceQualitatively higher reactivity due to strong electron-withdrawing effects vs. deactivating electron-donating effects.
ConditionsKnoevenagel condensation with active methylene compounds.

For process efficiency, selecting this compound can lead to faster reactions, higher yields, or milder reaction conditions compared to less activated pyridine aldehydes.

Precursor Suitability: Key Intermediate for the FAAH Inhibitor BIA 10-2474

5-Nitropyridine-2-carbaldehyde is a documented precursor in the patented synthesis of BIA 10-2474, an experimental long-acting inhibitor of fatty acid amide hydrolase (FAAH). The synthesis of the drug's core structure, 3-(1H-imidazol-4-yl)pyridine 1-oxide, relies on a multi-step pathway starting from 5-nitropyridine-2-carbaldehyde. The specific 5-nitro substitution is critical for the synthetic route leading to the final complex molecule, which was advanced to clinical trials.

Evidence DimensionUse as a Key Starting Material in Patented Drug Synthesis
Target Compound DataExplicitly used as a precursor for the clinical candidate BIA 10-2474.
Comparator Or BaselineAlternative pyridine aldehydes not specified in the patented synthesis route.
Quantified DifferenceEnables the specific, documented synthetic pathway to a complex clinical-stage molecule.
ConditionsMulti-step organic synthesis as described in patents by Bial.

Procurement of this specific precursor is essential for replicating or building upon established, high-value synthetic routes in pharmaceutical R&D.

Synthesis Compatibility: Enables Selective Reduction to 5-Aminopyridine Derivatives

The 5-nitro group provides a critical synthetic handle that can be selectively reduced to an amine, a key step in creating biologically active molecules. For example, research into antitumor agents involved the synthesis of 5-nitro-2-picoline, its oxidation to 5-nitropyridine-2-carbaldehyde, protection of the aldehyde as an acetal, and subsequent catalytic hydrogenation to the 5-amino derivative. This pathway allows for the aldehyde (or its protected form) to be preserved while the nitro group is transformed, a process not available when using non-nitrated or differently substituted pyridines.

Evidence DimensionAmenability to Selective Nitro Group Reduction
Target Compound DataThe 5-nitro group can be reduced to a 5-amino group while the aldehyde is masked.
Comparator Or BaselinePyridine-2-carbaldehyde lacks this functional handle entirely.
Quantified DifferenceProvides a synthetic route to 5-aminopyridine-2-carboxaldehyde derivatives, a different chemical space than accessible from the parent aldehyde.
ConditionsCatalytic hydrogenation (e.g., with Pd/C) after acetal protection of the aldehyde group.

This compound is the correct choice for multi-step syntheses where a 5-aminopyridine-2-carbaldehyde scaffold is the ultimate target.

Synthesis of Electron-Deficient Heterocycles and Schiff Bases

This compound is the right choice when the goal is to synthesize Schiff bases, imines, or other condensation products where high aldehyde reactivity is needed to drive the reaction to completion, particularly with less reactive amines or methylene compounds.

Precursor for 5-Aminopyridine-2-Carboxaldehyde Thiosemicarbazones

It is the designated starting material for synthetic routes targeting 5-aminopyridine-2-carboxaldehyde thiosemicarbazones and related structures, which have been investigated for their antineoplastic properties. The process relies on the selective reduction of the 5-nitro group.

Development of Novel Pharmaceutical Agents Targeting the Endocannabinoid System

As a documented starting material for the FAAH inhibitor BIA 10-2474, this compound is a critical procurement item for research groups synthesizing analogs or derivatives for the discovery of new therapeutics targeting FAAH or other components of the endocannabinoid system.

XLogP3

1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

5-Nitropyridine-2-carboxaldehyde

Dates

Last modified: 08-15-2023

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